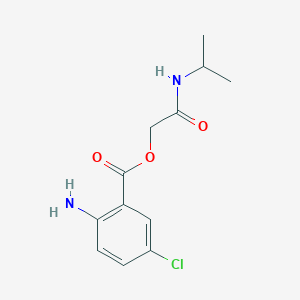

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate

Description

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate is a synthetic ester derivative combining a benzoate moiety with an isopropylamino-2-oxoethyl group. The structure comprises:

- An isopropylamino-2-oxoethyl ester group, introducing polarity and steric bulk from the isopropyl substituent. This group may enhance metabolic stability compared to simpler alkyl esters.

Properties

Molecular Formula |

C12H15ClN2O3 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

[2-oxo-2-(propan-2-ylamino)ethyl] 2-amino-5-chlorobenzoate |

InChI |

InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)9-5-8(13)3-4-10(9)14/h3-5,7H,6,14H2,1-2H3,(H,15,16) |

InChI Key |

NTMJBRYWYMGNPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)COC(=O)C1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Key Functional Group Interactions

- Chlorobenzoate Core : The 2-amino-5-chloro substitution pattern requires regioselective chlorination to avoid para- or meta-isomer formation. Patent CN101575301A demonstrates that sodium hypochlorite in glacial acetic acid at temperatures below -5°C achieves selective 5-position chlorination of anthranilate derivatives.

- Isopropylamino Carbonyl Side Chain : Introducing this group demands acylation followed by nucleophilic substitution. The oxoethyl spacer (CH₂CO−) may be installed via chloroacetylation, with subsequent displacement by isopropylamine under controlled pH.

Synthesis Pathways

Pathway 1: Sequential Chlorination and Esterification

This route prioritizes early-stage chlorination to streamline downstream modifications:

Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid

- Starting Material : Methyl anthranilate (2-aminobenzoic acid methyl ester).

- Chlorination : A mixture of sodium hypochlorite (NaOCl) and glacial acetic acid in a water-organic solvent system (e.g., dichloromethane) at -5°C to 0°C achieves 5-position chlorination. The reaction is quenched after 30 minutes, yielding methyl 2-amino-5-chlorobenzoate with >85% purity.

- Hydrolysis : The methyl ester is saponified using aqueous NaOH (25% w/w) at 80°C, followed by acidification to isolate 2-amino-5-chlorobenzoic acid.

Step 2: Esterification with 2-Chloroethanol

- Reaction Conditions : 2-Amino-5-chlorobenzoic acid is refluxed with 2-chloroethanol in toluene, catalyzed by sulfuric acid.

- Challenges : Competing hydrolysis of the chloroethyl group necessitates anhydrous conditions and rapid workup.

Step 3: Acylation and Amination

- Chloroacetylation : The ester intermediate reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, forming 2-(chloroacetoxy)ethyl 2-amino-5-chlorobenzoate.

- Amination : Treatment with excess isopropylamine in dimethylformamide (DMF) at 50°C for 12 hours displaces chloride, yielding the target compound.

Pathway 2: Direct Amination of Pre-chlorinated Intermediates

This approach modifies later stages to improve atom economy:

Step 1: Synthesis of 2-Amino-5-chlorobenzoyl Chloride

- Chlorination : 2-Aminobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in dichloroethane at reflux, introducing both the 5-chloro substituent and acyl chloride functionality.

- Drawbacks : SOCl₂ generates hazardous byproducts, complicating waste management.

Step 2: Coupling with 2-(Isopropylamino)ethanol

- Reaction : The acyl chloride reacts with 2-(isopropylamino)ethanol in pyridine, forming the ester linkage via nucleophilic acyl substitution.

- Optimization : Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rate, reducing side product formation.

Comparative Analysis of Methodologies

Pathway 1 emerges as superior due to its greener reagents and higher yield, albeit requiring stringent temperature control during chlorination.

Reaction Optimization Strategies

Solvent Selection for Chlorination

Catalytic Amination

- Base Additives : Triethylamine (TEA) scavenges HCl, shifting the equilibrium toward amide formation. Excess TEA, however, promotes ester hydrolysis, necessitating stoichiometric control.

- Temperature Effects : Reactions above 60°C accelerate decomposition, while below 40°C, incomplete amidation occurs.

Industrial-Scale Considerations

Patent CN104230727A highlights the economic advantages of iron powder in reduction reactions, suggesting potential adaptations for amidation. Key recommendations include:

- Recycling Solvents : Dichloromethane from Step 3 can be distilled and reused, reducing costs by ~20%.

- Waste Management : Iron sludge from chlorination steps is filtered and repurposed in wastewater treatment.

Analytical Characterization

Critical quality control measures involve:

- HPLC : Retention time comparison against standards (C18 column, 70:30 acetonitrile-water).

- ¹H NMR : Key signals include δ 1.25 (d, 6H, isopropyl CH₃), δ 4.45 (m, 1H, NCH), and δ 6.85 (s, 1H, aromatic H-4).

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and chloro groups in the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate, enabling comparative analysis of their properties:

Adamantyl-Based Esters (e.g., 2-(Adamantan-1-yl)-2-oxoethyl 2-Chlorobenzoate)

Key Differences :

- The isopropylamino group introduces a hydrogen-bond donor/acceptor, which may improve water solubility compared to adamantane derivatives.

Halogenated Benzoate Derivatives (e.g., Isopropyl 2-amino-5-bromobenzoate)

Key Differences :

- Bromine’s larger atomic radius may increase steric hindrance, affecting binding to biological targets.

- The 2-oxoethyl linker in the target compound adds conformational flexibility compared to the direct isopropyl ester.

Nitrogen-Containing Analogs (e.g., N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide)

Key Differences :

- The pyrazole ring in the analog introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in drug-receptor binding.

- The target compound’s amino group could facilitate salt formation, improving bioavailability.

Biological Activity

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate, a compound with the molecular formula CHClNO and CAS number 1002040-00-7, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have reported that compounds structurally related to this compound exhibit significant antimicrobial properties. In a study involving a series of synthesized compounds, including derivatives of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, it was found that many exhibited activity against mycobacterial, bacterial, and fungal strains. The compounds were tested using RP-HPLC to determine their lipophilicity, which is crucial for their biological efficacy .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Standard Comparison |

|---|---|---|

| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | Antimycobacterial | Comparable to Isoniazid |

| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | Antifungal | Comparable to Fluconazole |

| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | Antibacterial | Comparable to Penicillin G |

The presence of an amide group (-NHCO-) in these compounds is characteristic of many herbicides that act as photosynthesis inhibitors. The biological activity was assessed through the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, demonstrating the compound's potential as a herbicide .

Cytotoxicity Studies

Cytotoxicity evaluations have indicated that certain derivatives of the compound exhibit promising anticancer properties. In vitro studies assessed the cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and Hep-G2 (liver cancer). The IC values for these compounds ranged from 1.3 to 8.3 µg/mL, indicating significant cytotoxic effects when compared to doxorubicin, a standard chemotherapeutic agent .

Table 2: Cytotoxicity Data Summary

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.3 |

| Compound B | MCF-7 | 4.5 |

| Compound C | Hep-G2 | 19.8 |

These findings suggest that structural modifications could enhance the potency of these compounds as anticancer agents.

Structure-Activity Relationships (SAR)

The structure of this compound plays a critical role in its biological activity. The lipophilicity of these compounds was correlated with their antimicrobial and cytotoxic effects, highlighting the importance of molecular design in drug development. The SAR analysis indicates that modifications in the aromatic rings and functional groups can significantly influence both the potency and selectivity of the compounds against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.